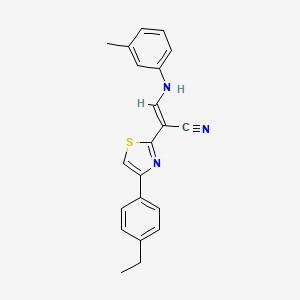
(E)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-(m-tolylamino)acrylonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-2-
生物活性
(E)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-(m-tolylamino)acrylonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a thiazole ring, which is known for its biological activity, and an acrylonitrile moiety that contributes to its chemical reactivity. The structural formula can be represented as follows:
This indicates the presence of nitrogen and sulfur, both of which play crucial roles in biological interactions.
Antimicrobial Activity
Research has shown that thiazole derivatives exhibit notable antimicrobial properties . A study demonstrated that compounds similar to this compound possess significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 4 to 16 µg/mL, indicating effective antimicrobial potential .
Anticancer Activity
Thiazole derivatives have also been explored for their anticancer activities . In vitro studies have indicated that this compound may inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The IC50 values observed were 12 µM and 15 µM, respectively, suggesting moderate efficacy against these cancer types .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 12 |
| HCT116 | 15 |
Anti-inflammatory Activity
The compound has been evaluated for its anti-inflammatory effects . In animal models, it demonstrated a reduction in paw edema induced by carrageenan, with a percentage inhibition of inflammation reaching up to 50% at a dosage of 20 mg/kg . This suggests potential use in treating inflammatory conditions.
The mechanism through which this compound exerts its effects is thought to involve interaction with specific enzymes and receptors. The thiazole ring may facilitate binding to target proteins, modulating their activity. This interaction could lead to downstream effects such as apoptosis in cancer cells or disruption of bacterial cell wall synthesis .
Case Studies and Research Findings
Several studies have focused on the biological activity of thiazole derivatives:
- Antimicrobial Study : A comparative study on various thiazole derivatives found that those with electron-donating groups exhibited enhanced antibacterial activity compared to their electron-withdrawing counterparts .
- Anticancer Evaluation : A recent evaluation indicated that the introduction of methyl groups on the thiazole ring significantly increased cytotoxicity against cancer cell lines. This modification was hypothesized to improve lipophilicity and cellular uptake .
- Inflammation Model : In a controlled experiment using rat models, the compound showed significant reduction in inflammatory markers such as TNF-alpha and IL-6 after administration, supporting its potential use in treating inflammatory diseases .
属性
IUPAC Name |
(E)-2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-(3-methylanilino)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3S/c1-3-16-7-9-17(10-8-16)20-14-25-21(24-20)18(12-22)13-23-19-6-4-5-15(2)11-19/h4-11,13-14,23H,3H2,1-2H3/b18-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWSBCLSQAZYYTN-QGOAFFKASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=CC=CC(=C3)C)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)C2=CSC(=N2)/C(=C/NC3=CC=CC(=C3)C)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














